4-Benzyloxy-alpha-cyanocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

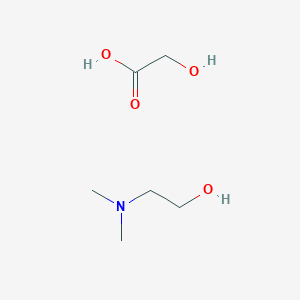

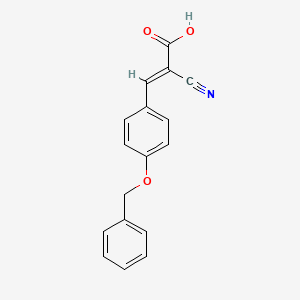

4-Benzyloxy-alpha-cyanocinnamic acid is a chemical compound with the molecular formula C17H13N1O3 . It belongs to the category of heterocyclic organic compounds .

Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-alpha-cyanocinnamic acid is characterized by a molecular weight of 279.29 and an exact mass of 279.08954328 . The compound has a complexity of 421 and a topological polar surface area of 70.3 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Physical And Chemical Properties Analysis

4-Benzyloxy-alpha-cyanocinnamic acid has a predicted density of 1.272±0.06 g/cm3 . Its melting point is between 199-202 °C, and it has a predicted boiling point of 491.0±40.0 °C .Aplicaciones Científicas De Investigación

4-Benzyloxy-alpha-cyanocinnamic acid derivatives have been found to be effective multifunctional aldose reductase inhibitors, showing potential as agents to treat diabetic complications (Zhang et al., 2016).

In mass spectrometry, matrices like alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid are used for protein analysis. These matrices have shown significant differences in terms of peptide detection, sequence coverage, and sensitivity (Jaskolla et al., 2009).

A range of α-cyanocinnamic acid derivatives has been synthesized and screened for antiproliferative activity against neoplastic and normal cell lines, indicating their potential in cancer research (Nowicka et al., 2014).

A succinamic acid derivative of 4-Benzyloxy-alpha-cyanocinnamic acid has been studied for its anti-diabetic effects in experimental diabetic rats, suggesting its potential role in the management of type-2 diabetes mellitus (Khurana et al., 2018).

The internal energy of ions generated by matrix-assisted laser desorption/ionization using different matrices, including alpha-cyano-4-hydroxycinnamic acid, has been a subject of study, contributing to the understanding of MALDI mass spectrometry (Luo et al., 2002).

4-Chloro-α-cyanocinnamic acid has been identified as an efficient matrix for detecting cyanocobalamin in foodstuffs by MALDI MS, demonstrating its utility in food analysis (Calvano et al., 2016).

Safety And Hazards

The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQASXVJGRZKXLK-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-alpha-cyanocinnamic acid | |

CAS RN |

162882-36-2 |

Source

|

| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

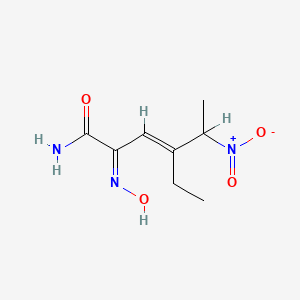

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)

![[LYS(AC)11]-CHARYBDOTOXIN](/img/no-structure.png)